molecular formula C9H14O2 B6237979 2-ethylhept-6-ynoic acid CAS No. 1565024-24-9

2-ethylhept-6-ynoic acid

Cat. No. B6237979
CAS RN: 1565024-24-9
M. Wt: 154.2
InChI Key:
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Description

2-Ethylhept-6-ynoic acid, also known as 2-ethylhex-6-ynoic acid, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and it is a member of the alkyne family. 2-Ethylhept-6-ynoic acid is a versatile compound that can be used to synthesize a wide range of compounds, including polymers, pharmaceuticals, and other organic compounds. It is also used in a variety of biochemical and physiological studies.

Scientific Research Applications

2-Ethylhept-6-ynoic acid is used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a wide range of compounds, including polymers, pharmaceuticals, and other organic compounds. It is also used in a variety of biochemical and physiological studies. For example, it has been used to study the effects of fatty acids on cell membrane composition and structure, and to study the effects of fatty acids on enzyme activity. It has also been used to study the effects of fatty acids on gene expression and cell signaling pathways.

Mechanism of Action

2-Ethylhept-6-ynoic acid is a versatile compound that can be used to synthesize a wide range of compounds, including polymers, pharmaceuticals, and other organic compounds. It has a wide range of biochemical and physiological effects, and its mechanism of action is not fully understood. However, it is known to interact with a variety of cellular targets, including lipids, proteins, and nucleic acids. It is also known to interact with a variety of enzymes, including fatty acid synthase, lipoprotein lipase, and phospholipase A2.
Biochemical and Physiological Effects
2-Ethylhept-6-ynoic acid has a wide range of biochemical and physiological effects. It is known to inhibit the activity of fatty acid synthase, an enzyme involved in the synthesis of fatty acids. It is also known to inhibit the activity of lipoprotein lipase, an enzyme involved in the breakdown of fats. In addition, it is known to modulate the expression of genes involved in cell signaling and cell growth. Finally, it is known to modulate the activity of phospholipase A2, an enzyme involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

2-Ethylhept-6-ynoic acid is a versatile compound that can be used to synthesize a wide range of compounds, including polymers, pharmaceuticals, and other organic compounds. It is also used in a variety of biochemical and physiological studies. Its advantages for lab experiments include its low toxicity, its low cost, and its ability to be stored at room temperature. Its limitations for lab experiments include its pungent odor, its low solubility in water, and its instability when exposed to light and air.

Future Directions

The potential future directions for 2-ethylhept-6-ynoic acid are numerous. It could be used to develop new pharmaceuticals, polymers, and other organic compounds. It could also be used to study the effects of fatty acids on gene expression and cell signaling pathways. Finally, it could be used to study the effects of fatty acids on enzyme activity and cell membrane composition and structure.

Synthesis Methods

2-Ethylhept-6-ynoic acid can be synthesized from a variety of starting materials, including ethyl acetate, ethyl bromide, and ethyl iodide. The most common synthesis method involves the reaction of ethyl acetate with a strong base, such as potassium hydroxide. The reaction produces 2-ethylhept-6-ynoic acid and potassium acetate. Other methods of synthesis include the reaction of ethyl bromide or ethyl iodide with a strong base, or the reaction of ethyl acetate with an alkyne such as ethylene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethylhept-6-ynoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-bromo-3-methylbut-1-ene", "1-butyne", "sodium hydroxide", "sodium amide", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-bromo-3-methylbut-1-ene is reacted with sodium amide in liquid ammonia to form 2-methyl-3-butyne-2-ol.", "Step 2: 2-methyl-3-butyne-2-ol is treated with sulfuric acid to form 2-methyl-3-butyne.", "Step 3: 2-methyl-3-butyne is reacted with 1-butyne in the presence of a palladium catalyst to form 2-ethyl-4-methylhept-3-en-2-ol.", "Step 4: 2-ethyl-4-methylhept-3-en-2-ol is oxidized with potassium permanganate to form 2-ethyl-4-methylhept-3-en-2-one.", "Step 5: 2-ethyl-4-methylhept-3-en-2-one is treated with sodium bisulfite to form 2-ethyl-4-methylhept-3-en-2-ol.", "Step 6: 2-ethyl-4-methylhept-3-en-2-ol is reacted with acetic acid in the presence of sulfuric acid to form 2-ethyl-4-methylhept-3-en-2-yl acetate.", "Step 7: 2-ethyl-4-methylhept-3-en-2-yl acetate is hydrolyzed with sodium hydroxide to form 2-ethyl-4-methylhept-3-enoic acid.", "Step 8: 2-ethyl-4-methylhept-3-enoic acid is treated with sodium carbonate and magnesium sulfate to remove impurities and obtain the final product, 2-ethylhept-6-ynoic acid." ] }

CAS RN

1565024-24-9

Product Name

2-ethylhept-6-ynoic acid

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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